N-octanoylsphingosine 1-phosphate

描述

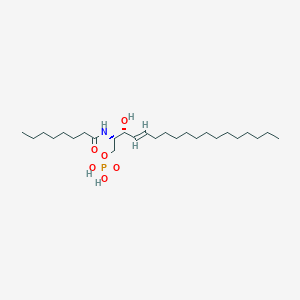

N-octanoylsphingosine 1-phosphate is a derivative of sphingosine, a type of sphingolipid, which is a class of lipids containing a backbone of sphingoid bases. This compound is characterized by the presence of an octanoyl group attached to the nitrogen atom of sphingosine and a phosphate group at the first position. It plays a significant role in various biological processes and is a subject of interest in scientific research due to its potential therapeutic applications .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-octanoylsphingosine 1-phosphate typically involves the acylation of sphingosine with octanoic acid followed by phosphorylation. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the acylation process. The phosphorylation step can be achieved using phosphoryl chloride or other phosphorylating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar chemical routes but optimized for higher yields and purity. This often includes the use of automated reactors and purification systems such as high-performance liquid chromatography (HPLC) to ensure the consistency and quality of the final product .

化学反应分析

Hydrolysis and Degradation Reactions

C8 CerP participates in hydrolytic reactions critical for metabolic regulation:

a. Dephosphorylation by Phosphatases

The phosphate group is cleaved by lipid phosphatases (e.g., lipid phosphate phosphatases), regenerating N-octanoylsphingosine. This reaction is pH-dependent, with optimal activity at neutral to slightly acidic conditions .

b. Degradation by S1P Lyase (SPL)

SPL irreversibly cleaves C8 CerP at the C2–C3 bond, producing hexadecenal (from the sphingosine backbone) and ethanolamine phosphate (from the phosphate group). The octanoyl chain is released as a free fatty acid .

Reaction :

Enzymatic Modifications in Signaling Pathways

C8 CerP interacts with enzymes to modulate downstream signaling:

a. Activation of Cytosolic Phospholipase A2 (cPLA2)

C8 CerP binds to cPLA2, inducing the release of arachidonic acid (AA) from membrane phospholipids. This reaction is calcium-dependent and occurs at the Golgi apparatus .

b. Interaction with Ceramide Kinase (CerK)

CerK phosphorylates ceramide to form C1P, but C8 CerP can inhibit this enzyme competitively (IC₅₀ ≈ 7.8 μM), thereby regulating ceramide levels .

Chemical Stability and Reactivity

C8 CerP exhibits sensitivity to environmental conditions:

Comparative Reactivity with Analogues

C8 CerP’s reactivity differs from related sphingolipids due to its short acyl chain:

科学研究应用

Cellular and Molecular Biology Applications

C8-S1P has been utilized in various studies to investigate its effects on cellular processes:

- Endothelial Colony-Forming Cells (ECFCs) : C8-S1P has been used in lipid preparations to treat ECFCs, facilitating nuclear morphology analysis. This application helps in understanding the role of sphingolipids in endothelial cell function and development .

- Metabolic Pathways in Amphibians : Research involving Rana catesbeiana (bullfrog) during metamorphosis has validated the use of C8-S1P to study its effects on metabolic pathways, highlighting its role in developmental biology .

- Transepithelial Electrical Resistance (TER) : C8-S1P is employed to screen lipids that can rapidly and reversibly alter TER or tight junction permeability in epithelial tissues, which is crucial for understanding barrier functions in various physiological contexts .

Pharmacological Applications

C8-S1P's pharmacological potential is being explored in several therapeutic areas:

- Anti-inflammatory Effects : Sphingosine 1-phosphate (S1P), a metabolite of C8-S1P, acts as a potent anti-inflammatory agent. It modulates immune responses by influencing the migration and activation of immune cells, which can be beneficial in treating inflammatory diseases .

- Cardiovascular Protection : Studies indicate that S1P can reduce ischemia-reperfusion injury in cardiac tissues. C8-S1P's role as a precursor could be significant in developing treatments for heart diseases by enhancing cardiomyocyte survival during hypoxic conditions .

- Cancer Research : The inhibitory effects of S1P on cancer cell motility have been documented. For instance, elevated intracellular levels of S1P were shown to inhibit the chemotactic motility of human breast cancer cells, suggesting potential applications in cancer therapeutics .

Table 1: Summary of Key Studies Involving C8-S1P

Future Directions and Research Implications

The diverse applications of N-octanoylsphingosine 1-phosphate present numerous avenues for future research:

- Therapeutic Development : Continued exploration into its anti-inflammatory and cardioprotective properties may lead to novel therapies for cardiovascular diseases and inflammatory disorders.

- Cancer Treatment Strategies : Investigating the mechanisms by which C8-S1P affects tumor cell behavior could yield new strategies for cancer treatment, particularly regarding metastasis prevention.

- Understanding Metabolic Disorders : Further studies on its role during amphibian metamorphosis may provide insights into metabolic regulation applicable to human health.

作用机制

N-octanoylsphingosine 1-phosphate exerts its effects primarily through its interaction with sphingosine-1-phosphate receptors, which are G-protein-coupled receptors involved in various cellular processes. Upon binding to these receptors, the compound activates intracellular signaling pathways that regulate cell proliferation, migration, and survival. The specific molecular targets and pathways involved include the Gq and Gi protein pathways, which mediate different cellular responses .

相似化合物的比较

Similar Compounds

Similar compounds to N-octanoylsphingosine 1-phosphate include other N-acylsphingosine 1-phosphates such as:

- N-decanoylsphingosine 1-phosphate

- N-dodecanoylsphingosine 1-phosphate

- N-hexadecanoylsphingosine 1-phosphate

- N-octadecanoylsphingosine 1-phosphate

Uniqueness

What sets this compound apart from its analogs is the specific length of its acyl chain (octanoyl group), which can influence its biological activity and interaction with receptors. This unique structure may result in distinct pharmacological properties and potential therapeutic applications compared to other N-acylsphingosine 1-phosphates .

生物活性

N-octanoylsphingosine 1-phosphate (C8-S1P) is a bioactive sphingolipid that has garnered attention for its diverse biological activities, particularly in cell signaling, proliferation, and apoptosis regulation. This article explores the biological activity of C8-S1P, summarizing key findings from various studies, including case studies and research data.

Overview of this compound

This compound is a synthetic analog of sphingosine 1-phosphate (S1P), which is known to play crucial roles in various cellular processes. The structure of C8-S1P includes a long-chain fatty acid (octanoic acid) attached to the sphingosine backbone, enhancing its biological potency compared to other ceramide derivatives.

C8-S1P exhibits several mechanisms through which it influences cellular functions:

- Cell Proliferation : Research has shown that C8-S1P stimulates DNA synthesis and promotes cell division in various cell types, including fibroblasts. This effect is mediated through specific signaling pathways that involve activation of protein kinases and phospholipase D .

- Inhibition of Apoptosis : C8-S1P has been demonstrated to block apoptosis in different cellular contexts. It acts by modulating the activity of pro-apoptotic factors and enhancing survival signaling pathways .

- Inflammatory Response : As a sphingolipid mediator, C8-S1P plays a role in inflammatory responses by stimulating chemotaxis in immune cells, such as macrophages. This action is linked to receptor interactions involving Gi proteins .

Table 1: Summary of Biological Activities of this compound

Case Study: Role in Cancer Therapy

A study examined the effects of C8-S1P on cancer cell lines, revealing that it enhances cell proliferation while inhibiting apoptosis. This dual effect suggests potential therapeutic applications in cancer treatment where modulation of cell survival is crucial. Furthermore, the study highlighted the potential for C8-S1P to act as a sensitizer in combination therapies .

Comparative Analysis with Other Sphingolipids

C8-S1P shares similarities with other sphingolipids but exhibits unique properties due to its octanoyl chain. Compared to longer-chain sphingolipids like sphingosine 1-phosphate (S1P), C8-S1P demonstrates:

- Enhanced Bioactivity : Short-chain ceramide derivatives like C8-S1P have shown increased potency in stimulating cellular responses compared to their longer-chain counterparts .

- Distinct Signaling Pathways : While S1P primarily engages with S1P receptors, C8-S1P may activate additional pathways due to its structural differences, leading to varied biological outcomes .

属性

IUPAC Name |

[(E,2S,3R)-3-hydroxy-2-(octanoylamino)octadec-4-enyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H52NO6P/c1-3-5-7-9-10-11-12-13-14-15-16-18-19-21-25(28)24(23-33-34(30,31)32)27-26(29)22-20-17-8-6-4-2/h19,21,24-25,28H,3-18,20,22-23H2,1-2H3,(H,27,29)(H2,30,31,32)/b21-19+/t24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSSNYUXSRXINIP-WRBRXSDHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COP(=O)(O)O)NC(=O)CCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)O)NC(=O)CCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H52NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does N-octanoylsphingosine 1-phosphate influence cell proliferation, and how does its activity compare to similar molecules?

A1: this compound (C8-ceramide-1-phosphate) acts as a stimulator of DNA synthesis and cell division in Rat-1 fibroblasts at concentrations ranging from 1-10 μM. [] This effect is in contrast to its structural analogue, ceramide, which is known to induce cell death. While C8-ceramide-1-phosphate shares some structural similarities with phosphatidate and lysophosphatidate, its mechanism of action differs. Unlike these molecules, C8-ceramide-1-phosphate's stimulation of DNA synthesis was not associated with inhibition of adenylate cyclase activity, nor did it increase the activities of phospholipase D or mitogen-activated protein kinases (42- and 44 kDa isoforms). [] This suggests a unique pathway through which C8-ceramide-1-phosphate exerts its effects on cell proliferation.

Q2: How does the presence of ceramides affect the activity of this compound?

A2: The stimulatory effect of C8-ceramide-1-phosphate on DNA synthesis is counteracted by the presence of cell-permeable ceramides. [] Specifically, C2-ceramide was shown to stimulate the conversion of C8-ceramide-1-phosphate back to C8-ceramide, with minimal production of sphingosine or sphingosine-1-phosphate. [] This conversion likely plays a role in mitigating the stimulatory effect of C8-ceramide-1-phosphate on DNA synthesis. This finding highlights a potential regulatory mechanism in the sphingolipid metabolic pathway, where the balance between ceramides and ceramide-1-phosphates influences cellular processes like proliferation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。